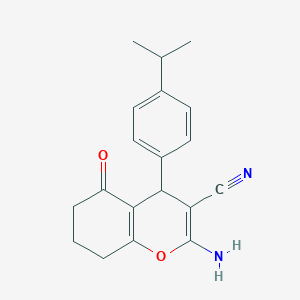

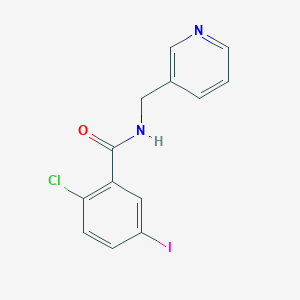

![molecular formula C19H16N2O3 B5149730 2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)

2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, also known as NBPT, is a chemical compound that has gained significant attention in the field of agriculture due to its ability to inhibit the activity of urease enzymes. Urease enzymes are responsible for converting urea into ammonia, which can lead to nitrogen loss in soil and subsequent environmental pollution. NBPT has been shown to be an effective inhibitor of urease activity, making it a promising tool for reducing nitrogen loss and improving crop yields.

Mechanism of Action

2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione functions as a competitive inhibitor of urease enzymes, binding to the active site of the enzyme and preventing the conversion of urea into ammonia. This inhibition results in a reduction in nitrogen loss and an increase in the availability of nitrogen for plant uptake.

Biochemical and Physiological Effects:

This compound has been shown to have minimal impact on soil microbial activity and does not appear to have any negative effects on plant growth or development. Additionally, this compound has been shown to be non-toxic to humans and animals, further supporting its potential as a safe and effective tool for agriculture.

Advantages and Limitations for Lab Experiments

One advantage of using 2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione in lab experiments is its ability to inhibit urease activity in a highly specific manner, allowing for precise control over nitrogen availability. However, one limitation is that this compound may not be effective in all soil types and under all environmental conditions, highlighting the need for further research and optimization.

Future Directions

Future research on 2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione could focus on optimizing its use in different soil types and environmental conditions, as well as investigating its potential use in other crops and agricultural systems. Additionally, further studies could explore the potential for combining this compound with other fertilizers and pesticides to enhance crop yields and reduce environmental impact. Overall, this compound represents a promising tool for improving nitrogen management in agriculture and warrants further investigation.

Synthesis Methods

2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione can be synthesized through a multi-step process involving the reaction of naphthalene-2,3-diamine with tert-butyl chloroformate, followed by the addition of phthalic anhydride and subsequent cyclization to form the indazole ring. The final product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has been extensively studied for its potential use in agriculture as a urease inhibitor. Numerous studies have demonstrated its effectiveness in reducing nitrogen loss in soil and improving crop yields, particularly in crops such as wheat, corn, and rice. Additionally, this compound has been shown to have minimal impact on soil microbial activity and can be safely used in conjunction with other fertilizers and pesticides.

Properties

IUPAC Name |

2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-19(2,3)21-18(24)13-9-8-12-14(15(13)20-21)17(23)11-7-5-4-6-10(11)16(12)22/h4-9,20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORUOLICSOMHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=C(N1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

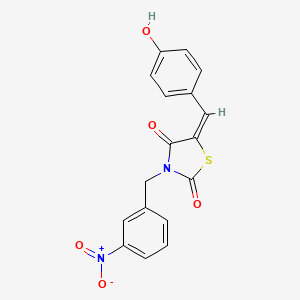

![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)

![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)

![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)

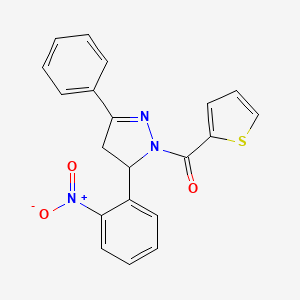

![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)

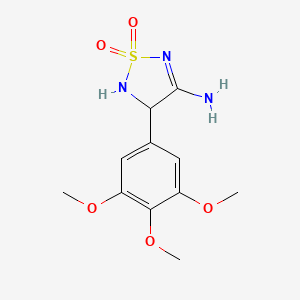

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)

![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)

![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)